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Compound Name: 6-Bromoquinoxaline

Cat. No.: B1268447

6-Bromoquinoxaline: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinoxaline is a halogenated heterocyclic compound built upon a quinoxaline core,
which consists of a benzene ring fused to a pyrazine ring.[1] Its chemical structure, featuring a
reactive bromine atom, makes it a valuable and versatile building block in medicinal chemistry
and materials science. The quinoxaline scaffold itself is recognized as a "privileged structure,”
frequently appearing in compounds with a wide array of biological activities.[2] The presence of
the bromo-substituent at the 6-position provides a key handle for introducing molecular
diversity through various cross-coupling reactions, enabling the synthesis of complex
molecules for drug discovery and the development of functional organic materials. This guide
provides an in-depth overview of the physical, chemical, and spectroscopic properties of 6-
Bromoquinoxaline, along with detailed experimental protocols and an exploration of the
biological activities associated with its derivatives.

Physical and Chemical Properties

The physicochemical properties of 6-Bromoquinoxaline are crucial for its handling, reaction
optimization, and formulation. While experimental data for some properties like solubility and
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pKa are limited, reliable data and predictions are summarized below.

Table 1: Core Physical and Chemical Properties of 6-

Bromoquinoxaline
Property Value Source(s)
CAS Number 50998-17-9 [1]
Molecular Formula CsHsBrN2 [1]
Molecular Weight 209.04 g/mol
Light yellow to orange
Appearance N/A
powder/crystal
Melting Point 48-58 °C
Boiling Point 149 °C @ 18 mmHg N/A
pKa (of parent Quinoxaline) 0.56 (Weak Base)
LogP (Predicted) 2.2

[able 2: Solubility Profile of 6-Bromoquinoxaline

Solvent Solubility Notes
) Parent quinoxaline is water-
Water Sparingly soluble
soluble.
Commonly used as an
Ethyl Acetate Soluble extraction solvent in its
synthesis.
) ) ) Used as a solvent for its
Glacial Acetic Acid Soluble )
synthesis.
) ) Used as a solvent for its
Dimethylformamide (DMF) Soluble ]
synthesis.
Chloroform (CDClIs) Soluble Suitable for NMR analysis.
Dimethyl Sulfoxide (DMSO-ds)  Soluble Suitable for NMR analysis.
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Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 6-
Bromoquinoxaline.

Table 3: Predicted *H and **C NMR Spectral Data (in
CDCI3)

Note: The following chemical shifts are predicted based on the analysis of quinoxaline and
related bromo-substituted heterocyclic compounds. Actual experimental values may vary
slightly.

IH NMR (Proton NMR)

Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

~8.85 d J=2.0Hz H-2

~8.83 d J=20Hz H-3

~8.20 d J=22Hz H-5

~8.05 d J=9.0Hz H-8

| ~7.80 | dd | J=9.0, 2.2 Hz | H-7 |

13C NMR (Carbon-13 NMR)
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Chemical Shift (6, ppm) Assignment
~146.0 C-2
~145.5 C-3
~142.0 C-8a
~140.5 C-4a
~133.0 C-7
~131.0 C-5
~130.0 C-8

| ~122.0 | C-6 |

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm~—2) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic
1620-1580 C=N Stretch Pyrazine Ring
1550-1450 C=C stretch Aromatic Rings
<1000 C-Br Stretch Aryl Halide

Table 5: Mass Spectrometry (MS) Data
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miz Interpretation Notes

Molecular ion peak
210 [M+2]* corresponding to the 81Br

isotope.

Molecular ion peak
208 [M]* corresponding to the 7°Br

isotope.

A common fragment in the

75 Fragment
mass spectrum.

Chemical Reactivity and Synthesis

6-Bromoquinoxaline serves as a key intermediate for creating more complex molecules,
primarily through palladium-catalyzed cross-coupling reactions that functionalize the C6-

position.

Reactivity Profile

The bromine atom on the quinoxaline ring is susceptible to replacement via several powerful C-
C and C-N bond-forming reactions, including:

e Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
o Heck Reaction: Reaction with alkenes to form substituted alkenes.

e Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form amino-

substituted quinoxalines.

These reactions allow for the attachment of a wide variety of substituents, which is a
cornerstone of modern drug discovery.

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols
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Protocol 1: Synthesis of 6-Bromoquinoxaline via
Bromination

This protocol describes the synthesis of 6-Bromoquinoxaline from quinoxaline.
Materials:

e Quinoxaline

e N-Bromosuccinimide (NBS)

e Benzoyl peroxide (catalytic amount)

e Glacial Acetic Acid

e Saturated Sodium Carbonate solution

o Ethyl Acetate

e Anhydrous Sodium Sulfate (Na2S0a4)

Procedure:

In a round-bottom flask, dissolve quinoxaline (1.0 eq) in glacial acetic acid.

e Add N-Bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of benzoy! peroxide to the
solution.

» Heat the reaction mixture at reflux temperature for approximately 20 hours under an inert
atmosphere.

e Monitor the reaction progress using Thin Layer Chromatography (TLC).

¢ Once the reaction is complete, allow the mixture to cool to room temperature and remove the
solvent under reduced pressure.

 Dilute the residue with a saturated solution of sodium carbonate and extract the product with
ethyl acetate (2x).
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o Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and
concentrate to yield the crude product.

 Purify the crude 6-Bromoquinoxaline by column chromatography.

Protocol 2: Representative Suzuki-Miyaura Cross-
Coupling Reaction

This general protocol is adapted from procedures for similar aryl bromides and can be used to
functionalize 6-Bromoquinoxaline.

Materials:

» 6-Bromoquinoxaline (1.0 eq)

Arylboronic acid (1.2 - 1.5 eq)

Palladium catalyst (e.g., Pd(PPhs)4 or Pd(dppf)Cl2-CH2Clz, 5 mol%)

Base (e.g., K2COs or K3PO4, 2.0-3.0 eq)

Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

To a flame-dried reaction vessel, add 6-Bromoquinoxaline, the arylboronic acid, the
palladium catalyst, and the base.

o Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

e Add the degassed solvent system via syringe.

» Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours.

e Monitor the reaction by TLC or LC-MS.

o Upon completion, cool the reaction to room temperature, dilute with water, and extract with
an organic solvent like ethyl acetate.
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» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the resulting coupled product by column chromatography.

Protocol 3: General Method for Spectroscopic Analysis

NMR Spectroscopy:

e Dissolve 5-10 mg of the purified 6-Bromoquinoxaline in a suitable deuterated solvent (e.g.,
CDCls or DMSO-ds) in an NMR tube.

e Acquire 1H and 3C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

o Process the data using appropriate software, including Fourier transformation, phase
correction, and baseline correction. Reference the chemical shifts to the residual solvent
peak or an internal standard like TMS.

IR Spectroscopy:

o Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR)
accessory.

e Record a background spectrum of the empty sample holder or clean ATR crystal.
o Record the spectrum of the sample and identify the characteristic absorption bands.
Mass Spectrometry:

 Introduce the sample into the mass spectrometer via a suitable method like GC-MS or direct
insertion probe.

e Acquire the mass spectrum over an appropriate m/z range and analyze the molecular ion
peak and fragmentation pattern.
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General workflow for the synthesis and characterization of 6-Bromoquinoxaline.

Biological Activity of Quinoxaline Derivatives

While 6-Bromoquinoxaline is primarily a synthetic intermediate, the quinoxaline scaffold it
contains is a key feature in many biologically active molecules. Derivatives synthesized from 6-
Bromoquinoxaline have shown significant potential in various therapeutic areas.

e Anticancer Activity: Many quinoxaline derivatives exhibit potent cytotoxic effects against a
range of cancer cell lines. Their mechanisms often involve the induction of apoptosis.

o Antimicrobial Activity: Analogs have demonstrated promising activity against various
pathogenic bacteria and fungi.

* Neuroprotective Activity: Certain quinoxaline derivatives act as antagonists of AMPA
receptors, which are implicated in neurodegenerative diseases.
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Signaling Pathway Involvement: ASK1 Inhibition

A notable example of a molecular target for quinoxaline derivatives is the Apoptosis Signal-
Regulating Kinase 1 (ASK1). ASK1 is a key component of the MAPK signaling cascade, which
responds to cellular stresses like oxidative stress and inflammation. Overactivation of the ASK1
pathway can lead to apoptosis and fibrosis. A dibromo-substituted quinoxaline has been
identified as a potent inhibitor of ASK1, highlighting a potential therapeutic strategy for diseases
such as non-alcoholic fatty liver disease. Inhibition of ASK1 can prevent the downstream
activation of JNK and p38 kinases, thereby mitigating cellular damage.

Cellular Stress Quinoxaline
(e.g., Oxidative Stress) Derivative

MKK3/6

p38 MAPK

Apoptosis &
Inflammatio
Click to download full resolution via product page

ASK1 signaling pathway, a target for bioactive quinoxaline derivatives.

Conclusion

6-Bromoquinoxaline is a fundamentally important heterocyclic compound whose value lies in
its role as a versatile synthetic precursor. Its well-defined physical and spectroscopic
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properties, coupled with its reactivity in modern cross-coupling reactions, make it an
indispensable tool for medicinal chemists and materials scientists. The broad spectrum of
biological activities exhibited by its derivatives, particularly in oncology and
neuropharmacology, ensures that 6-Bromoquinoxaline will continue to be a focal point for
research and development in the creation of novel therapeutic agents and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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